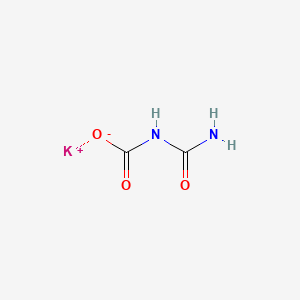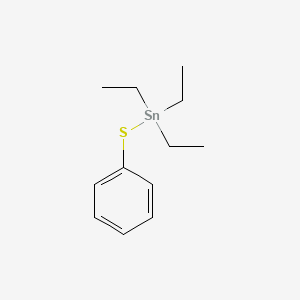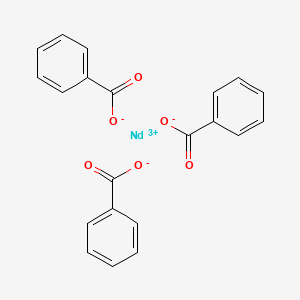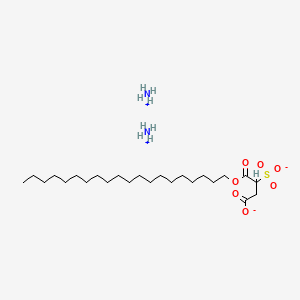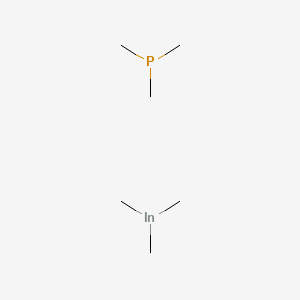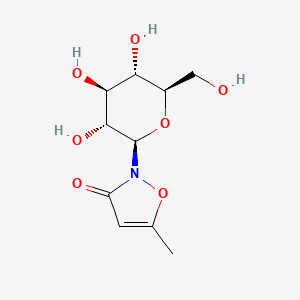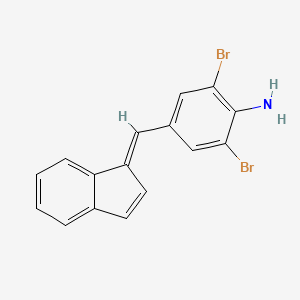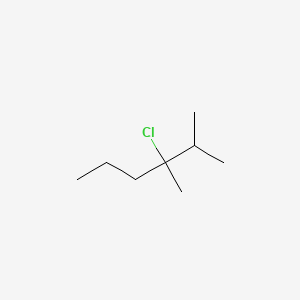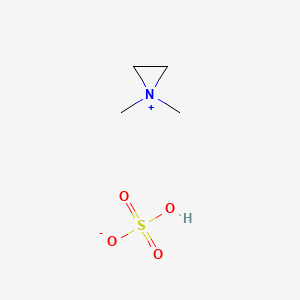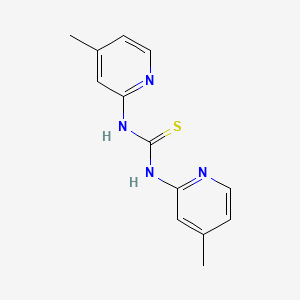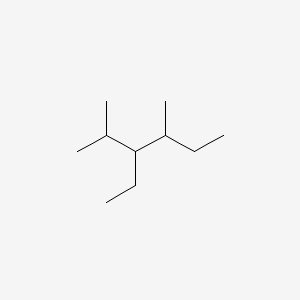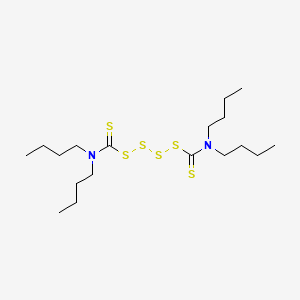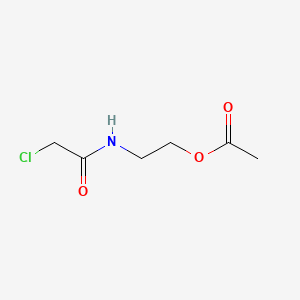
2-((2-Chloro-1-oxoethyl)amino)ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-Chloro-1-oxoethyl)amino)ethyl acetate is an organic compound with the molecular formula C6H10ClNO3. It is a derivative of acetamide and is characterized by the presence of a chloroacetyl group and an acetyloxyethyl group. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chloro-1-oxoethyl)amino)ethyl acetate typically involves the reaction of 2-chloroacetyl chloride with ethyl acetate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the ethyl acetate acts as a nucleophile and attacks the carbonyl carbon of the 2-chloroacetyl chloride, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 2-chloroacetyl chloride, ethyl acetate, triethylamine
Solvent: Dichloromethane
Temperature: 0-5°C
Time: 2-3 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The process involves the same reagents and reaction conditions as the laboratory synthesis but is optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-Chloro-1-oxoethyl)amino)ethyl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by other nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides, thioesters, and esters.
Hydrolysis: Formation of acetic acid and ethanol.
Oxidation: Formation of acetic acid.
Wissenschaftliche Forschungsanwendungen
2-((2-Chloro-1-oxoethyl)amino)ethyl acetate has several applications in scientific research, including:
Pharmaceuticals: Used as an intermediate in the synthesis of various drugs, including anticancer and antiviral agents.
Agrochemicals: Used in the synthesis of herbicides and insecticides.
Biochemistry: Used as a reagent in the study of enzyme mechanisms and protein modifications.
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of 2-((2-Chloro-1-oxoethyl)amino)ethyl acetate involves its reactivity towards nucleophiles. The chloroacetyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications where the compound acts as an acylating agent, transferring the chloroacetyl group to nucleophilic substrates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-N-(2-hydroxyethyl)acetamide
- 2-Chloro-N-(2-methoxyethyl)acetamide
- 2-Chloro-N-(2-ethoxyethyl)acetamide
Comparison
2-((2-Chloro-1-oxoethyl)amino)ethyl acetate is unique due to the presence of both a chloroacetyl group and an acetyloxyethyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one functional group. Additionally, the ester group in this compound provides an additional site for hydrolysis and other reactions, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
93783-16-5 |
|---|---|
Molekularformel |
C6H10ClNO3 |
Molekulargewicht |
179.60 g/mol |
IUPAC-Name |
2-[(2-chloroacetyl)amino]ethyl acetate |
InChI |
InChI=1S/C6H10ClNO3/c1-5(9)11-3-2-8-6(10)4-7/h2-4H2,1H3,(H,8,10) |
InChI-Schlüssel |
VQBLXJYMFADQHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCNC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


